カルベジロールリン酸塩
概要
科学的研究の応用
BM 14190 (phosphate hemihydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying adrenergic receptor interactions and lipid peroxidation inhibition.
Biology: Investigated for its role in autophagy induction and inhibition of the NLRP3 inflammasome.
Medicine: Explored for its potential in treating hypertension, angina, and congestive heart failure.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
作用機序
BM 14190(リン酸ヘミハイドレート)は、複数のメカニズムを介してその効果を発揮します。
アドレナリン受容体遮断: ベータおよびアルファ1アドレナリン受容体を遮断し、血管拡張と血圧低下をもたらします。
脂質過酸化阻害: この化合物は脂質過酸化を阻害し、細胞を酸化損傷から保護します。
オートファジー誘導: オートファジーを誘導します。オートファジーとは、損傷したオルガネラやタンパク質を分解およびリサイクルする細胞プロセスです。
NLRP3インフラマソーム阻害: BM 14190(リン酸ヘミハイドレート)はNLRP3インフラマソームを阻害し、炎症を軽減します
類似化合物の比較
BM 14190(リン酸ヘミハイドレート)は、ベータおよびアルファ1アドレナリン受容体の遮断とオートファジー誘導能力を兼ね備えているため、他の類似化合物と比べてユニークです。類似化合物には以下が含まれます。
カルベジロール: リン酸基を持たないBM 14190の親化合物。
ラベタロール: 非選択的なベータおよびアルファ1遮断薬ですが、薬物動態特性が異なります。
プロプラノロール: アルファ1遮断作用のない非選択的なベータ遮断薬
生化学分析
Biochemical Properties
Coreg CR (carvedilol phosphate) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a racemic mixture where the S(-) enantiomer exhibits nonselective beta-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers exhibit alpha-1 adrenergic blocking activity . Carvedilol phosphate binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine, which are involved in the body’s “fight or flight” response . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions.
Cellular Effects
Coreg CR influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Carvedilol phosphate has been shown to reduce the production of reactive oxygen species (ROS) in cardiac cells, thereby protecting them from oxidative stress . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Additionally, carvedilol phosphate can modulate the expression of genes related to inflammation and cell survival, contributing to its cardioprotective effects .
Molecular Mechanism
The molecular mechanism of Coreg CR involves its binding interactions with beta-adrenergic and alpha-1 adrenergic receptors. Carvedilol phosphate blocks these receptors, preventing the binding of catecholamines and thereby inhibiting their effects on the cardiovascular system . This results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand . Furthermore, carvedilol phosphate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cardiac cells . It also inhibits the activity of NADPH oxidase, an enzyme involved in ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coreg CR have been observed to change over time. Carvedilol phosphate is stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and humidity . Long-term studies have shown that carvedilol phosphate maintains its efficacy in reducing blood pressure and heart rate over extended periods . Prolonged use may lead to tolerance, necessitating dosage adjustments to maintain therapeutic effects .
Dosage Effects in Animal Models
The effects of Coreg CR vary with different dosages in animal models. At low doses, carvedilol phosphate effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, it can cause bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in rats have shown that carvedilol phosphate can cause liver and kidney damage at extremely high doses . These findings highlight the importance of careful dosage management to avoid adverse effects.
Metabolic Pathways
Coreg CR is metabolized primarily by the liver through aromatic ring oxidation and glucuronidation . The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation . The major enzymes involved in the metabolism of carvedilol phosphate are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 2C9 (CYP2C9). These metabolic pathways result in the formation of active metabolites that contribute to the drug’s therapeutic effects.
準備方法
合成経路と反応条件
BM 14190(リン酸ヘミハイドレート)の合成は、カルベジロールとリン酸を反応させることから始まります。このプロセスには通常、以下のステップが含まれます。
カルベジロールとリン酸の反応: カルベジロールは、ジメチルスルホキシド(DMSO)などの適切な溶媒に溶解し、制御された温度とpH条件下でリン酸と反応させます。
結晶化: 反応混合物を次に結晶化して、カルベジロールのリン酸ヘミハイドレート形を得ます。
工業生産方法
BM 14190(リン酸ヘミハイドレート)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バルク反応: 大量のカルベジロールとリン酸を工業用反応器で反応させます。
連続結晶化: 反応混合物を連続的に結晶化器に供給して、ヘミハイドレート形を得ます。
化学反応の分析
反応の種類
BM 14190(リン酸ヘミハイドレート)は、さまざまな化学反応を受けます。これには以下が含まれます。
酸化: この化合物は、特にフェノール性基を含む酸化反応を受ける可能性があります。
還元: 還元反応は、分子中に存在するニトロ基で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、酸化誘導体、還元形、およびBM 14190(リン酸ヘミハイドレート)の置換アナログが含まれます .
科学研究への応用
BM 14190(リン酸ヘミハイドレート)は、幅広い科学研究への応用があります。
化学: アドレナリン受容体相互作用と脂質過酸化阻害の研究におけるモデル化合物として使用されます。
生物学: オートファジー誘導とNLRP3インフラマソームの阻害における役割について研究されています。
医学: 高血圧、狭心症、うっ血性心不全の治療における可能性が検討されています。
類似化合物との比較
BM 14190 (phosphate hemihydrate) is unique compared to other similar compounds due to its combined beta and alpha-1 adrenergic receptor blockade and its ability to induce autophagy. Similar compounds include:
Carvedilol: The parent compound of BM 14190, which lacks the phosphate group.
Labetalol: Another non-selective beta and alpha-1 blocker but with different pharmacokinetic properties.
Propranolol: A non-selective beta blocker without alpha-1 blocking activity
生物活性
Carvedilol phosphate is a potent adrenergic blocking agent primarily used in the management of hypertension and heart failure. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.
Overview of Carvedilol Phosphate
Carvedilol phosphate is the phosphate salt form of carvedilol, a racemic mixture that exhibits both non-selective beta-adrenergic blocking and alpha-1 adrenergic blocking properties. Its chemical formula is . The extended-release formulation allows for once-daily dosing, enhancing patient compliance compared to immediate-release formulations.
Carvedilol exerts its effects through multiple pathways:
- Beta-Adrenergic Receptor Blockade : It primarily blocks β1 and β2 adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This action is crucial in reducing cardiac workload and oxygen demand .
- Alpha-1 Adrenergic Receptor Blockade : By blocking alpha-1 receptors, carvedilol induces vasodilation, contributing to its antihypertensive effects .
- Antioxidant Properties : Carvedilol has demonstrated antioxidant effects by scavenging free radicals and enhancing endothelial nitric oxide production, which may protect against oxidative stress in cardiovascular diseases .
Cellular Signaling Pathways
Recent studies have elucidated the cellular signaling mechanisms of carvedilol. Notably, carvedilol activates the β2-adrenoceptor-Gs-adenylyl cyclase-cAMP signaling pathway. Research indicates that carvedilol induces ERK phosphorylation via Gs protein activation rather than through arrestin-dependent mechanisms. This was confirmed using CRISPR/Cas9 genome editing to create cell models lacking G proteins or arrestins .
Table 1 summarizes key findings on the signaling pathways activated by carvedilol:
Pathway | Mechanism | Outcome |
---|---|---|
β2-Adrenoceptor-Gs | Activates adenylyl cyclase | Increased cAMP levels |
ERK Signaling | Phosphorylation of ERK | Cellular proliferation and survival |
Antioxidant Activity | Scavenging of ROS | Reduced oxidative stress |
Clinical Efficacy
Carvedilol phosphate has been extensively studied for its efficacy in various clinical settings:
- Heart Failure Management : In a multicenter trial involving 366 patients with heart failure, switching from immediate-release carvedilol to carvedilol phosphate resulted in significant improvements in heart function and a reduction in adverse events such as hypotension .
- Hypertension Control : Controlled-release carvedilol has shown efficacy in managing hypertension, with studies indicating blood pressure control in up to 53% of patients .
- Post-Myocardial Infarction (MI) : Carvedilol has been associated with improved survival rates post-MI due to its ability to reduce cardiac workload and improve left ventricular function .
Case Studies
- Heart Failure Patients : A study demonstrated that patients treated with carvedilol IR showed a decrease in oxygen free radical levels after six months. This was correlated with improved exercise capacity as measured by the six-minute walk test .
- Elderly Patients Transitioning to Extended Release : In trials where elderly patients switched from high doses of immediate-release carvedilol to extended-release formulations, there was a notable increase in adverse effects such as syncope, highlighting the need for careful monitoring during transitions .
Safety Profile
Carvedilol phosphate is generally well-tolerated; however, it can cause side effects such as dizziness, hypotension, and bradycardia. The risk of these side effects increases in elderly patients or those with comorbid conditions .
特性
CAS番号 |
610309-89-2 |
---|---|
分子式 |
C24H31N2O9P |
分子量 |
522.5 g/mol |
IUPAC名 |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
InChIキー |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of carvedilol phosphate?
A1: Carvedilol phosphate acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]
Q2: How does carvedilol phosphate's β-adrenergic blockade contribute to its therapeutic effects?
A2: By blocking β-adrenergic receptors, carvedilol phosphate reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []
Q3: What is the significance of carvedilol phosphate's α1-adrenergic blockade?
A3: The α1-adrenergic blocking activity of carvedilol phosphate results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]
Q4: What is the molecular formula and weight of carvedilol phosphate hemihydrate?
A4: The molecular formula of carvedilol phosphate hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []
Q5: What spectroscopic techniques are useful for characterizing carvedilol phosphate?
A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize carvedilol phosphate and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]
Q6: Does carvedilol phosphate exhibit compatibility issues with common pharmaceutical excipients?
A6: Studies have investigated the compatibility of carvedilol phosphate with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.
Q7: How does carvedilol phosphate's stability vary under different environmental conditions?
A7: Research has explored the moisture sorption-desorption characteristics of carvedilol phosphate. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.
Q8: What are the challenges associated with formulating carvedilol phosphate, and how are they addressed?
A8: As a BCS Class II drug, carvedilol phosphate presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:
- Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]
- Micronization: Reducing particle size to enhance the surface area available for dissolution. []
- Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []
- Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of carvedilol phosphate's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]
- Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]
Q9: What is the rationale for developing controlled-release formulations of carvedilol phosphate?
A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]
Q10: What is the bioavailability of immediate-release carvedilol phosphate, and why is it relatively low?
A10: The oral bioavailability of immediate-release carvedilol phosphate is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]
Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?
A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.
Q12: What analytical methods are commonly used to quantify carvedilol phosphate in pharmaceutical formulations?
A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying carvedilol phosphate in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]
Q13: What are the critical considerations for validating analytical methods for carvedilol phosphate?
A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。